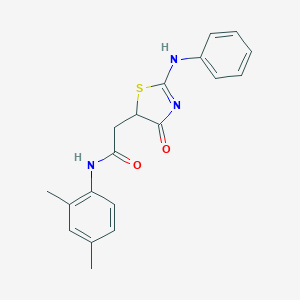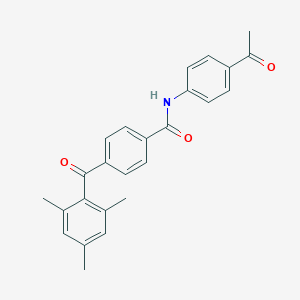![molecular formula C21H21BrN2O4S B392410 N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B392410.png)
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromophenyl group, a propoxyphenyl group, and a pyrrolidinylthioacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidinone Ring: Starting with a suitable diketone, the pyrrolidinone ring can be formed through a cyclization reaction.
Introduction of the Propoxyphenyl Group: This can be achieved via a nucleophilic substitution reaction where a propoxyphenyl halide reacts with the pyrrolidinone intermediate.
Thioacetamide Formation: The thioacetamide moiety can be introduced by reacting the intermediate with a thioacetic acid derivative.
Bromophenyl Group Addition: Finally, the bromophenyl group can be added through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the bromophenyl moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this nature may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Modulating receptor function or signaling pathways.
Altering Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
相似化合物的比较
Similar Compounds
- N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl]thio}acetamide
- N-(4-fluorophenyl)-2-{[2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl]thio}acetamide
Uniqueness
N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs. The presence of the bromine atom, for example, can influence the compound’s electronic properties and reactivity.
属性
分子式 |
C21H21BrN2O4S |
|---|---|
分子量 |
477.4g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H21BrN2O4S/c1-2-11-28-17-9-7-16(8-10-17)24-20(26)12-18(21(24)27)29-13-19(25)23-15-5-3-14(22)4-6-15/h3-10,18H,2,11-13H2,1H3,(H,23,25) |
InChI 键 |
ZBQJXBWTLOJEKV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B392330.png)

![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392333.png)
![2-[(4-Bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1,3-benzothiazole](/img/structure/B392334.png)
![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B392337.png)
![phenyl[4-(4-bromophenyl)-2,4'-diphenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]methanone](/img/structure/B392338.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B392339.png)
![1-[3'-(4-METHYLPHENYL)-2-PHENYL-4-[4-(PROPAN-2-YL)PHENYL]-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B392340.png)
![1-(4-Chlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392342.png)
![2-({6-[(2-hydroxybenzylidene)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B392344.png)
![2-[(2,6-dichlorobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B392345.png)
![2-(3-bromophenyl)-10-chloro-3a,4,9,9a-tetrahydro-1H-4,9-ethenobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B392346.png)
![1-[4-(4-ETHYLPHENYL)-3'-(2-NITROPHENYL)-2-PHENYL-2H,3'H-SPIRO[PHTHALAZINE-1,2'-[1,3,4]THIADIAZOL]-5'-YL]ETHAN-1-ONE](/img/structure/B392349.png)
